Vanillylamine - 1196-92-5

Vanillylamine

Catalog Number: EVT-298787
CAS Number: 1196-92-5
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vanillylamine (4-(aminomethyl)-2-methoxyphenol) is an aromatic amine naturally found in the genus Capsicum, commonly known as chili peppers []. It is a key precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers [, ]. Vanillylamine plays a crucial role in various scientific disciplines, including food science, pharmaceuticals, medicine, and forensic science []. It is also used as a substrate in bioconversion studies for the production of vanillin, a commercially valuable flavor compound [, ].

Future Directions
  • Optimization of bioconversion processes: Further research is needed to improve the efficiency and scalability of bioconversion processes using vanillylamine as a substrate for producing vanillin and other valuable chemicals [, , ]. This involves identifying and engineering new enzymes with higher activity and substrate specificity towards vanillylamine.
  • Development of novel capsaicinoid analogs: Exploring the synthesis of novel capsaicinoid analogs derived from vanillylamine [, ] could lead to the discovery of new pharmaceuticals with improved therapeutic properties and reduced side effects. This may involve incorporating diverse acyl donors or modifying the vanillylamine structure to fine-tune the pharmacological activity.
  • Elucidating the regulation of capsaicinoid biosynthesis: Further research is needed to understand the complex regulatory mechanisms controlling the biosynthesis of capsaicinoids in Capsicum plants, including the role of vanillylamine availability and the expression of key enzymes like capsaicin synthase [, , ]. This knowledge can be applied to develop targeted breeding strategies for producing chili peppers with desired pungency levels.

Capsaicin

  • Compound Description: Capsaicin (8-methyl-N-vanillyl-6-nonenamide) is the primary pungent compound found in chili peppers (Capsicum spp.). It is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, responsible for the burning sensation associated with chili pepper consumption. [, , , ] Capsaicin exhibits various biological activities, including analgesic, anti-inflammatory, and anti-obesity effects. [, , , , , ]
  • Relevance: Capsaicin is directly biosynthesized from vanillylamine and 8-methyl-6-nonenoyl-CoA via the enzyme capsaicin synthase. [, , , , , ] The vanillylamine moiety provides the aromatic portion of the capsaicin molecule. [, , , , , , , ]

Dihydrocapsaicin

  • Compound Description: Dihydrocapsaicin (8-methyl-N-vanillylnonanamide) is another major capsaicinoid found in chili peppers, differing from capsaicin by a single double bond in the fatty acid chain. [, , , ] It also contributes to the pungency of chili peppers, although it is generally less potent than capsaicin. [, ]
  • Relevance: Dihydrocapsaicin, like capsaicin, is biosynthesized using vanillylamine as a precursor. [, , ] The two compounds share a similar structure, with the only difference being the saturation level of the fatty acid chain.

Nordihydrocapsaicin

  • Compound Description: Nordihydrocapsaicin (7-methyl-N-vanillyl-octanamide) is a less abundant capsaicinoid found in chili peppers. [, ] It contributes to the overall pungency profile of the fruit, but its potency is lower than capsaicin and dihydrocapsaicin.
  • Relevance: Nordihydrocapsaicin shares the same vanillyl moiety as vanillylamine, highlighting the role of vanillylamine as the common precursor for various capsaicinoids. [, ]

Capsinoids

  • Compound Description: Capsinoids are capsaicin analogs found in non-pungent chili pepper cultivars. [, , , ] They possess a similar structure to capsaicinoids but lack the nitrogen atom in the amide linkage, containing an ester bond with vanillyl alcohol instead of vanillylamine. [, , ] Despite their lack of pungency, capsinoids exhibit various biological activities, including anti-obesity and anti-inflammatory effects. [, , ]
  • Relevance: The biosynthesis of capsinoids branches from the capsaicinoid pathway, with vanillyl alcohol replacing vanillylamine as the substrate for condensation with fatty acids. [, , ] This difference in the aromatic moiety results in the loss of pungency in capsinoids.

Vanillin

  • Compound Description: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde contributing significantly to the flavor and aroma of vanilla. [, ] It is also a key intermediate in the biosynthesis of lignin, a complex polymer found in plant cell walls. [, , , ]
  • Relevance: Vanillin is the direct precursor to vanillylamine in the capsaicinoid biosynthetic pathway. [, , , , , , ] The enzyme vanillin aminotransferase (VAMT), previously known as putative aminotransferase (pAMT), catalyzes the conversion of vanillin to vanillylamine using γ-aminobutyric acid as the amino donor. [, , ]

Vanillic Acid

  • Compound Description: Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic compound found naturally in various plants. [, , , , ] It is an oxidized form of vanillin and plays a role in plant defense mechanisms. [, , ]
  • Relevance: Vanillic acid is a potential byproduct formed during the metabolism of vanillylamine. [, , , , ] Some bacteria associated with chili peppers can further degrade vanillic acid. []

Vanillyl Alcohol

  • Compound Description: Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) is a phenolic alcohol found naturally in various plant species. [, , , , , , ] It is a structural analog of vanillylamine, lacking the amino group.
  • Relevance: Vanillyl alcohol is a key component of capsinoids, serving as the aromatic moiety that gets esterified with fatty acids. [, , , , , , ] In some non-pungent Capsicum cultivars, vanillyl alcohol can be incorporated into capsinoids instead of vanillylamine, resulting in the loss of pungency. [, , ]

N-vanillylformamide

  • Compound Description: N-vanillylformamide is a synthetic compound and a potential precursor for the synthesis of vanillylamine. [] It can be prepared from vanillin through a Leuckart reaction.
  • Relevance: N-vanillylformamide can be chemically converted to vanillylamine by reduction. [] This synthetic route provides an alternative pathway for obtaining vanillylamine.

Pelargonic Acid Vanillylamide

  • Compound Description: Pelargonic acid vanillylamide is a synthetic capsaicin analog. [, ] It is used as a hyperemia-inducing agent in wound dressings due to its ability to activate TRPV1 receptors.
  • Relevance: This compound shares the vanillyl moiety with vanillylamine, highlighting the importance of the vanillyl group in the biological activity of capsaicinoids and their analogs. [, ]
  • Compound Description: EPVA and DHVA are synthetic capsaicin analogs derived from the n-3 polyunsaturated fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), respectively. [, ] These compounds show reduced inflammatory activity and exhibit antioxidant and carbohydrate-hydrolyzing enzyme inhibitory properties. [, ]
  • Relevance: Similar to capsaicin, these analogs utilize vanillylamine as the aromatic amine in their structure, demonstrating the versatility of vanillylamine as a building block for bioactive compounds. [, ]
Source and Classification

Vanillylamine is derived from vanillin, a compound commonly found in vanilla beans. It belongs to the class of phenethylamines and is characterized by its aromatic structure containing both hydroxyl and methoxy functional groups. The compound is classified under amines due to the presence of an amine functional group (-NH2) attached to the phenethyl backbone.

Synthesis Analysis

The synthesis of vanillylamine can be achieved through several methods. Two notable processes include:

  1. Reduction Amination Method: This method involves the reduction of vanillin oxime using hydrogen gas in the presence of a catalyst. The process typically requires conditions such as:
    • Temperature: 40-60 °C
    • Pressure: Normal atmospheric pressure
    • Catalysts: Composite catalysts or noble metal catalysts like palladium on carbon (Pd/C) are often used.
    A specific procedure involves adding vanillin oxime to a reaction vessel with alcohol as a solvent, followed by hydrogenation under controlled conditions. After the reaction, hydrochloric acid is added to precipitate vanillylamine hydrochloride .
  2. Enzymatic Synthesis: Recent studies have explored enzymatic pathways for synthesizing vanillylamine from vanillin using enzymes such as vanillyl alcohol oxidase. This method offers a more environmentally friendly approach with potential high yields .

Technical Parameters

  • Yield: The yield from conventional methods can range from 50% to 82% depending on the specific conditions and reagents used.
  • Reaction Time: Typical reaction times can vary from 6 to 8 hours for complete conversion.
Molecular Structure Analysis

The molecular formula for vanillylamine is C9H13NO3. Its structure features:

  • A benzene ring with two substituents: a hydroxyl group (-OH) at position 4 and a methoxy group (-OCH3) at position 3.
  • An ethylamine side chain connected to the benzene ring.
Chemical Reactions Analysis

Vanillylamine participates in several chemical reactions, primarily involving:

  • Oxidation: It can be oxidized to form vanillin or other related compounds.
  • Amidation: It can react with carboxylic acids to form amides.
  • Alkylation: Vanillylamine can undergo alkylation reactions leading to various derivatives.

These reactions are significant in synthetic organic chemistry and pharmaceutical applications.

Mechanism of Action

Vanillylamine exhibits biological activity by interacting with various receptors in the human body. Its mechanism of action includes:

  • Acting as a precursor in the biosynthesis of capsaicin, where it is converted into capsaicin via enzymatic reactions catalyzed by aminotransferases.
  • Modulating pain perception and inflammation through interactions with transient receptor potential channels (TRP channels), particularly TRPV1, which is involved in pain sensation .

Relevant Data

Research indicates that vanillylamine's conversion to capsaicin significantly influences sensory neuron activation, contributing to its role in pain modulation.

Physical and Chemical Properties Analysis

Vanillylamine possesses distinct physical and chemical properties:

  • Molecular Weight: 169.21 g/mol
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Approximately 150 °C.
  • pH Stability: Stable within a pH range of 5 to 7.

These properties make it suitable for various applications in biochemistry and pharmaceuticals.

Applications

Vanillylamine has diverse applications across several fields:

  1. Pharmaceuticals: Used as an intermediate in synthesizing analgesics and anti-inflammatory drugs.
  2. Food Industry: Employed as a flavoring agent due to its relation to vanilla flavor compounds.
  3. Biochemical Research: Acts as a substrate in enzymatic studies exploring phenolic compound transformations.

Properties

CAS Number

1196-92-5

Product Name

Vanillylamine

IUPAC Name

4-(aminomethyl)-2-methoxyphenol

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,5,9H2,1H3

InChI Key

WRPWWVNUCXQDQV-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CN)O

Synonyms

vanillylamine
vanillylamine hydrochloride

Canonical SMILES

COC1=C(C=CC(=C1)CN)O

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